

# commercial availability of 1-Benzyl-1,6-diazaspiro[3.4]octane

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## Compound of Interest

Compound Name: 1-Benzyl-1,6-diazaspiro[3.4]octane

Cat. No.: B582515

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## In-Depth Technical Guide: 1-Benzyl-1,6-diazaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzyl-1,6-diazaspiro[3.4]octane**, a spirocyclic diamine of significant interest in medicinal chemistry. The document details its commercial availability, physicochemical properties, a representative synthesis protocol, and its potential applications in drug discovery, particularly as a novel scaffold.

## Commercial Availability and Identification

**1-Benzyl-1,6-diazaspiro[3.4]octane** (CAS Number: 1363381-74-1) is a niche chemical building block. While it has been previously cataloged by suppliers such as Fluorochem, it is currently listed as a discontinued product by some vendors.<sup>[1]</sup> However, it may be available through other suppliers, potentially on a make-on-demand or custom synthesis basis. Companies like Arctom and Synthonix (available through Sigma-Aldrich) list the compound in their catalogs.<sup>[2][3]</sup> Researchers interested in acquiring this compound are advised to contact chemical suppliers specializing in custom synthesis or novel building blocks.

## Physicochemical Properties

Quantitative data for **1-Benzyl-1,6-diazaspiro[3.4]octane** is primarily based on computed properties available from public chemical databases. No extensive experimental data has been published.

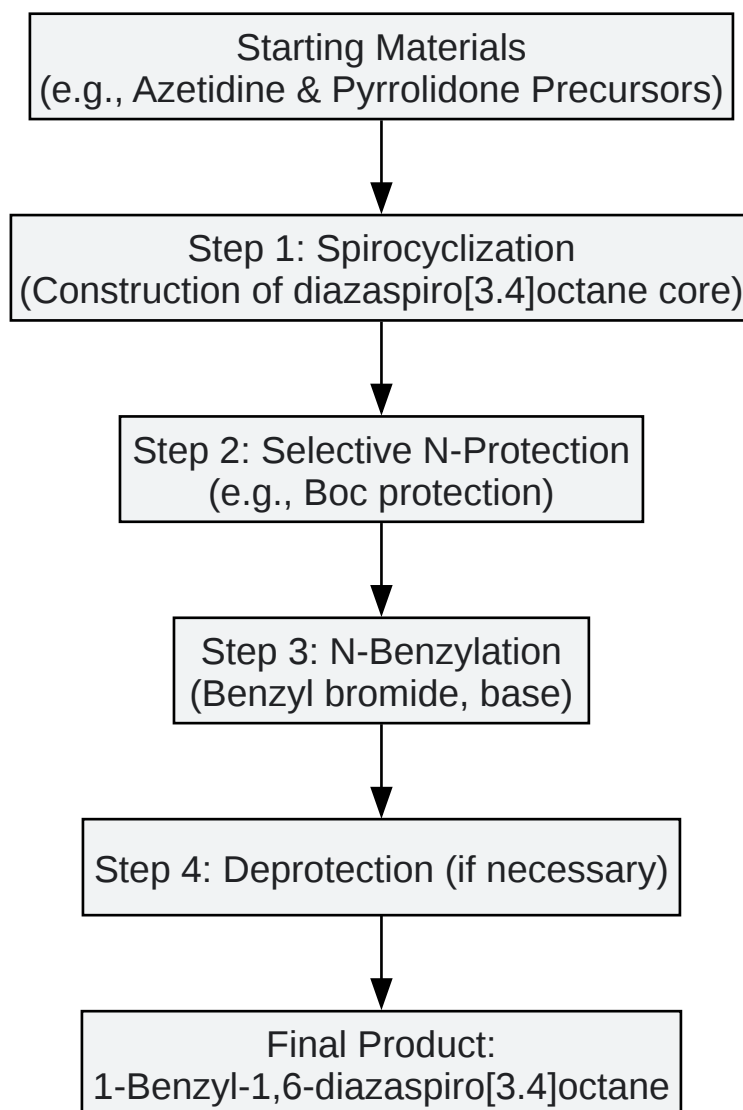
Property	Value	Source
CAS Number	1363381-74-1	PubChem[1]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub>	PubChem[1]
Molecular Weight	202.30 g/mol	PubChem[1]
IUPAC Name	1-benzyl-1,6-diazaspiro[3.4]octane	PubChem[1]
Canonical SMILES	<chem>C1CNCC12CCN2CC3=CC=C C=C3</chem>	PubChem[1]
InChI Key	HVFOGWYVURWQFX- UHFFFAOYSA-N	PubChem[1]
XLogP3 (Computed)	1.5	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Purity (from supplier)	95.0%	CymitQuimica[1]

## Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **1-Benzyl-1,6-diazaspiro[3.4]octane** is not readily available in the literature. However, based on established methods for the synthesis of the diazaspiro[3.4]octane core and related N-benzyl derivatives, a plausible multi-step synthetic route can be proposed. The following protocol is a representative methodology adapted from literature precedents on the synthesis of functionalized azetidines and spirocyclic systems.

### Hypothetical Synthetic Workflow

The synthesis would likely proceed through the construction of a suitably protected diazaspiro[3.4]octane core, followed by N-benzylation.



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Figure 1: A logical workflow for the synthesis of **1-Benzyl-1,6-diazaspiro[3.4]octane**.

#### Representative Protocol: N-Benzylation of a Diazaspiro[3.4]octane Intermediate

This protocol assumes the availability of a suitable, selectively protected 1,6-diazaspiro[3.4]octane precursor.

- Materials:

- 6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate ( $K_2CO_3$ ) or another suitable inorganic base (2.0 eq)
- Acetonitrile ( $CH_3CN$ ) or N,N-Dimethylformamide (DMF) as solvent
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for deprotection
- Dichloromethane (DCM)
- Procedure:
  - N-Benzylation: To a solution of 6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane in anhydrous acetonitrile, add potassium carbonate. Stir the suspension at room temperature for 15 minutes.
  - Add benzyl bromide dropwise to the reaction mixture.
  - Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
  - Cool the reaction to room temperature and filter off the inorganic salts.
  - Concentrate the filtrate under reduced pressure.
  - Work-up: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
  - Purify the crude product by silica gel column chromatography to yield 1-benzyl-6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane.

- Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic acid dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).
- Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract with DCM, dry the combined organic layers over sodium sulfate, and concentrate to yield **1-Benzyl-1,6-diazaspiro[3.4]octane**. Further purification may be achieved by recrystallization or chromatography.

## Applications in Drug Discovery and Medicinal Chemistry

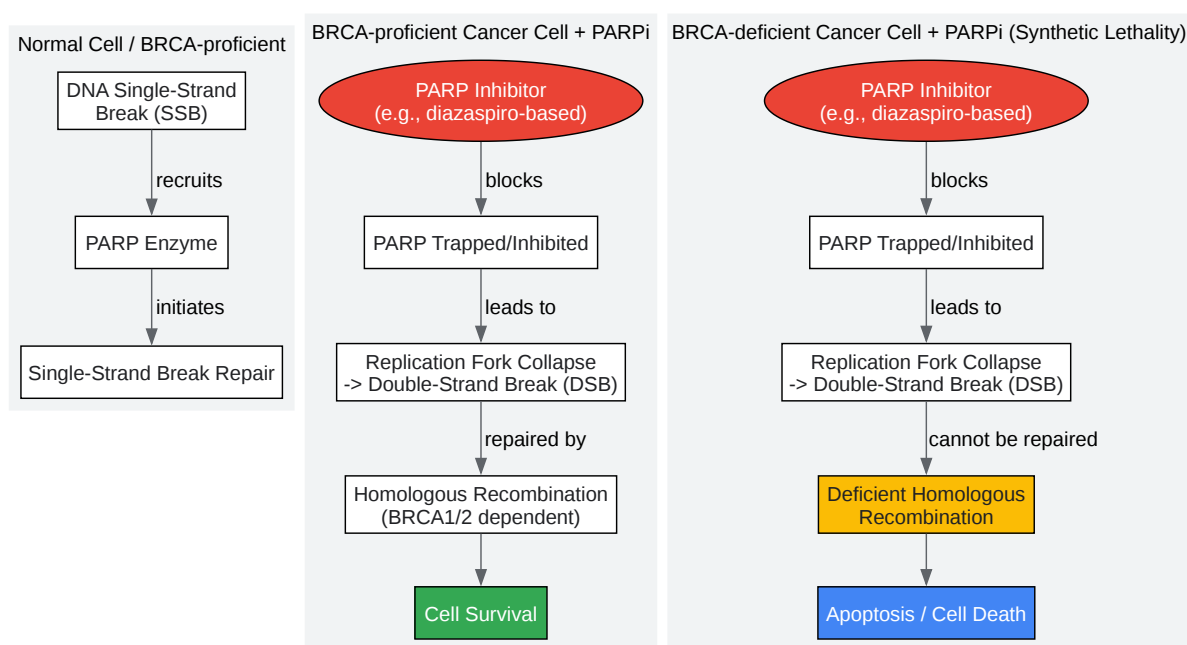
The diazaspiro[3.4]octane scaffold is a three-dimensional, sp<sup>3</sup>-rich motif increasingly utilized in drug discovery as a bioisosteric replacement for more traditional, planar ring systems like piperazine. This can lead to improved physicochemical properties, novel intellectual property, and unique interactions with biological targets.

- **PARP Inhibitors:** The diazaspiro core has been investigated as a piperazine bioisostere in the framework of PARP inhibitors like Olaparib. This modification aims to alter the pharmacological profile, potentially reducing off-target effects while maintaining favorable binding interactions.
- **Antimalarial and Antitubercular Agents:** Novel diazaspiro[3.4]octane series have shown potent activity against multiple stages of the *Plasmodium falciparum* parasite, the causative agent of malaria. Similarly, derivatives of the related 2,6-diazaspiro[3.4]octane have been identified as highly potent antitubercular leads.
- **Central Nervous System (CNS) Targets:** Spirocyclic frameworks are valuable in the design of ligands for CNS targets. Related diazaspiro[3.4]octane derivatives have been explored as antagonists for the sigma-1 receptor ( $\sigma_1R$ ) and as components of muscarinic M4 receptor agonists, indicating their potential in neurology and psychiatry.

## Relevant Signaling Pathway: PARP Inhibition

Given the use of the diazaspiro scaffold in developing novel PARP inhibitors, understanding the PARP signaling pathway is crucial. PARP enzymes, particularly PARP-1, are key players in the DNA damage response, primarily in the repair of single-strand breaks (SSBs).

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cells become highly dependent on PARP-mediated SSB repair. When PARP is inhibited, SSBs accumulate and, during DNA replication, are converted into DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as "synthetic lethality."



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## References

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